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Compound of Interest

Compound Name: 1,1'-(Azodicarbonyl)-dipiperidine

Cat. No.: B15544324 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of 1,1'-

(Azodicarbonyl)dipiperidine (ADDP) with various phosphines. It delves into the core principles

of this chemical transformation, most notably in the context of the Mitsunobu reaction, offering

detailed experimental protocols, quantitative data, and mechanistic insights to facilitate its

application in research and development.

Introduction to ADDP and its Reactivity with
Phosphines
1,1'-(Azodicarbonyl)dipiperidine (ADDP) is a commercially available azo compound that, in

combination with a phosphine, serves as a key reagent system for the activation of alcohols in

various chemical transformations. This pairing is most prominently utilized in the Mitsunobu

reaction, a versatile and widely used method for the stereospecific conversion of primary and

secondary alcohols to a variety of functional groups, including esters, ethers, azides, and more.

The ADDP/phosphine system offers distinct advantages over the more traditional diethyl

azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) reagents, particularly when

dealing with substrates of lower acidity (pKa > 11).[1][2] The betaine intermediate formed from

ADDP is a stronger base, enabling the deprotonation of less acidic pronucleophiles.[3] This

expanded substrate scope makes ADDP a valuable tool in complex molecule synthesis.
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The general reaction proceeds via the activation of an alcohol by the ADDP/phosphine

complex, forming an alkoxyphosphonium salt. This intermediate then undergoes nucleophilic

attack (SN2), resulting in the desired product with inversion of stereochemistry at the alcohol

carbon. The choice of phosphine can influence the reaction's efficiency, with more nucleophilic

phosphines like tributylphosphine or trimethylphosphine often being employed.[4]

Reaction Mechanism and Kinetics
The reaction between ADDP and a phosphine, typically triphenylphosphine (PPh₃), is the initial

and crucial step in the Mitsunobu reaction sequence. A kinetic study of the reaction between

ADDP and various p-substituted triphenylphosphines has shed light on the mechanism.[5] The

reaction proceeds through the formation of a phosphonium cation radical (Ph₃P•+) and an azo

anion radical (⁻N-(N)⁻).[5] This initial electron transfer from the phosphorus atom to the

nitrogen atom of the azo group is a key step.

The rate of this reaction is influenced by the electronic properties of the substituents on the

triphenylphosphine. Electron-donating groups on the phenyl rings increase the reaction rate,

while electron-withdrawing groups decrease it.[5] This is consistent with a mechanism where a

positive charge develops on the phosphorus atom in the transition state.

Activation Phase
Reaction Phase

ADDP R₃P Betaine Intermediate R'OH (Alcohol) HX (Pronucleophile) [R'OPR₃]⁺X⁻

(Alkoxyphosphonium Salt) R'X (Product) R₃PO ADDP-H₂
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Quantitative Data Summary
The following tables summarize quantitative data from key applications of the ADDP/phosphine

system.

Synthesis of Pyridine Ether PPAR Agonists[1]
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Reaction Conditions: Pyridinol (0.5 mmol), Alcohol (0.55 mmol), Polymer-supported

Triphenylphosphine (PS-PPh₃, 0.75 mmol), ADDP (0.75 mmol), THF (5.5 mL), room

temperature.

Entry Pyridinol Alcohol Product Yield (%)

1
2-

Hydroxypyridine

2-(5-methyl-2-

phenyl-1,3-

oxazol-4-

yl)ethanol

2-(2-(5-methyl-2-

phenyl-1,3-

oxazol-4-

yl)ethoxy)pyridin

e

95

2
2-Hydroxy-6-

methylpyridine

2-(5-methyl-2-

phenyl-1,3-

oxazol-4-

yl)ethanol

2-methyl-6-(2-(5-

methyl-2-phenyl-

1,3-oxazol-4-

yl)ethoxy)pyridin

e

92

3
2-Hydroxy-5-

nitropyridine

2-(5-methyl-2-

phenyl-1,3-

oxazol-4-

yl)ethanol

5-nitro-2-(2-(5-

methyl-2-phenyl-

1,3-oxazol-4-

yl)ethoxy)pyridin

e

88

Conversion of α-Hydroxy Esters to α-Azido Esters
Reaction Conditions: α-Hydroxy ester (1 equiv), HN₃ (2 equiv), PMe₃ (2 equiv), ADDP (2.2

equiv), THF, 0-25 °C, 24-30 h.
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Entry α-Hydroxy Ester
Product (α-Azido
Ester)

Yield (%)

1
Ethyl 2-hydroxy-2-

phenylpropanoate

Ethyl 2-azido-2-

phenylpropanoate
99

2
Methyl 2-hydroxy-2-

phenylpropanoate

Methyl 2-azido-2-

phenylpropanoate
98

3
Benzyl 2-hydroxy-2-

phenylpropanoate

Benzyl 2-azido-2-

phenylpropanoate
97

Experimental Protocols
General Protocol for the Synthesis of Pyridine Ether
PPAR Agonists[1]
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Start

Mix Pyridinol, Alcohol,
PS-PPh₃, and ADDP in THF

Stir at Room Temperature

Filter to remove
PS-PPh₃ oxide

Concentrate the filtrate

Purify by chromatography

Final Product

Click to download full resolution via product page

To a solution of the pyridinol (0.5 mmol) and the alcohol (0.55 mmol) in anhydrous

tetrahydrofuran (THF, 5.5 mL) is added polymer-supported triphenylphosphine (PS-PPh₃,

0.75 mmol).

1,1'-(Azodicarbonyl)dipiperidine (ADDP, 0.75 mmol) is then added in one portion.
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The resulting mixture is stirred at room temperature for 16-24 hours.

Upon completion of the reaction (monitored by TLC or LC-MS), the resin is removed by

filtration and washed with THF.

The combined filtrate is concentrated under reduced pressure.

The crude product is purified by flash column chromatography on silica gel to afford the

desired pyridine ether.

General Protocol for the Conversion of α-Hydroxy
Esters to α-Azido Esters
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Start

Dissolve α-hydroxy ester
and ADDP in THF

Cool to 0 °C

Add HN₃ solution

Add PMe₃

Warm to room temperature
and stir for 24-30 h

Quench with water

Extract with Et₂O

Purify by chromatography

Final Product
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To a solution of the α-hydroxy ester (1.0 equiv) and ADDP (2.2 equiv) in anhydrous THF is

cooled to 0 °C.

A solution of hydrazoic acid (HN₃) in toluene (2.0 equiv) is added dropwise.

A solution of trimethylphosphine (PMe₃) in THF (2.0 equiv) is then added dropwise.

The reaction mixture is allowed to warm to room temperature and stirred for 24-30 hours.

The reaction is quenched by the addition of water.

The aqueous layer is extracted with diethyl ether.

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,

filtered, and concentrated under reduced pressure.

The crude product is purified by flash column chromatography on silica gel to give the

corresponding α-azido ester.

Conclusion
The combination of ADDP with various phosphines provides a robust and versatile system for

the activation of alcohols in a range of chemical transformations, most notably the Mitsunobu

reaction. Its ability to accommodate less acidic nucleophiles expands its utility beyond that of

traditional DEAD/phosphine systems. This guide has provided a detailed overview of the

reactivity, mechanism, quantitative data, and experimental protocols associated with the

ADDP/phosphine system, offering a valuable resource for researchers and professionals in the

fields of organic synthesis and drug development. The provided workflows and data tables

serve as a practical starting point for the application of this powerful synthetic tool.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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